molecular formula C13H13NO B1590630 4-(2-Methylanilino)phenol CAS No. 23197-53-7

4-(2-Methylanilino)phenol

Cat. No.: B1590630
CAS No.: 23197-53-7
M. Wt: 199.25 g/mol
InChI Key: YFEJFIBZPXJRSI-UHFFFAOYSA-N
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Description

4-(2-Methylanilino)phenol is an organic compound that features both an aniline and a phenol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methylanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 2-methylaniline with a phenol derivative under specific conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. Palladium-catalyzed amination is one such method, where palladium catalysts facilitate the formation of the aniline-phenol bond .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives

    Nucleophilic Aromatic Substitution: Substituted phenol derivatives

Mechanism of Action

The mechanism of action of 4-(2-Methylanilino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the aniline group can engage in nucleophilic and electrophilic reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: Similar in structure but lacks the aniline group.

    Aniline: Contains the aniline group but lacks the phenol group.

    4-Aminophenol: Similar but with an amino group instead of a methylanilino group.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

IUPAC Name

4-(2-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)14-11-6-8-12(15)9-7-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJFIBZPXJRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538561
Record name 4-(2-Methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23197-53-7
Record name 4-(2-Methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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